Lipophilicity Modulation: XLogP3 Comparison with Functional Group Analogs
The target compound exhibits an XLogP3 value of 1.4, which is significantly higher than the 0.6 measured for the cyclopropyl-absent analog tert-butyl (2-cyanoethyl)carbamate, yet lower than the 1.9 for the benzyl-protected analog benzyl N-[1-(2-cyanoethyl)cyclopropyl]carbamate [1][2][3]. This places the target in an optimal intermediate lipophilicity range for balancing aqueous solubility and membrane permeability, a critical factor in selecting building blocks for orally bioavailable drug candidates.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | tert-butyl (2-cyanoethyl)carbamate: XLogP3 = 0.6; benzyl N-[1-(2-cyanoethyl)cyclopropyl]carbamate: XLogP3 = 1.9 |
| Quantified Difference | Target is +0.8 logP units more lipophilic than the non-cyclopropyl analog and -0.5 logP units less lipophilic than the benzyl-protected analog. |
| Conditions | XLogP3 algorithm, PubChem computed descriptor (release 2019.06.18) |
Why This Matters
Intermediate lipophilicity (XLogP3 ~1–3) is generally preferred for drug-like molecules; the target's value is closer to this sweet spot than its comparators, directly informing its selection for lead optimization programs.
- [1] PubChem. (2024). tert-butyl N-(2-cyanoethyl)-N-cyclopropylcarbamate, XLogP3: 1.4. National Center for Biotechnology Information. View Source
- [2] Kuujia. (2024). Cas no 53588-95-7, tert-butyl N-(2-cyanoethyl)carbamate, XLogP3: 0.6. Kuujia Product Page. View Source
- [3] Kuujia. (2024). Cas no 2680882-52-2, benzyl N-1-(2-cyanoethyl)cyclopropylcarbamate, XLogP3: 1.9. Kuujia Product Page. View Source
